molecular formula C10H13NO2 B12414499 (3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate

(3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate

Cat. No.: B12414499
M. Wt: 182.23 g/mol
InChI Key: CVQODEWAPZVVBU-HPRDVNIFSA-N
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Description

(3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group and a trideuteriomethyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate typically involves the reaction of 3,5-dimethylphenol with trideuteriomethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of normal cellular processes, resulting in the desired biological effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3,5-dimethylphenyl) N-methylcarbamate: Similar structure but without the trideuteriomethyl group.

    (3,5-dimethylphenyl) N-ethylcarbamate: Contains an ethyl group instead of a trideuteriomethyl group.

    (3,5-dimethylphenyl) N-propylcarbamate: Contains a propyl group instead of a trideuteriomethyl group.

Uniqueness

The presence of the trideuteriomethyl group in (3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate makes it unique compared to other similar compounds. This isotopic substitution can affect the compound’s physical and chemical properties, such as its stability, reactivity, and biological activity. The use of deuterium-labeled compounds is also valuable in research for tracing metabolic pathways and studying reaction mechanisms.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

182.23 g/mol

IUPAC Name

(3,5-dimethylphenyl) N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-7-4-8(2)6-9(5-7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)/i3D3

InChI Key

CVQODEWAPZVVBU-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC(=CC(=C1)C)C

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)NC)C

Origin of Product

United States

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